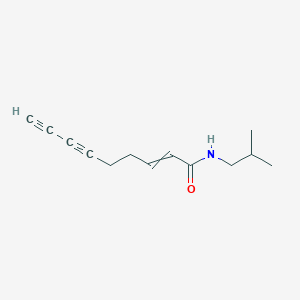
N-(2-Methylpropyl)non-2-ene-6,8-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)non-2-ene-6,8-diynamide is a bioactive compound belonging to the class of alkylamides. Alkylamides are known for their diverse biological activities and are found in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)non-2-ene-6,8-diynamide typically involves the coupling of appropriate alkyl and alkyne precursors. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)non-2-ene-6,8-diynamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(2-Methylpropyl)non-2-ene-6,8-diynamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its immunomodulatory and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)non-2-ene-6,8-diynamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-isobutyl-2,6,8-decatrienamide
- Undeca-2E,7Z,9E-trienoic acid isobutylamide
- (2E)-N-(2-methylbutyl)-2-undecene-8,10-diynamide
Uniqueness
N-(2-Methylpropyl)non-2-ene-6,8-diynamide is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it exhibits a distinct profile of bioactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
96602-65-2 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)non-2-en-6,8-diynamide |
InChI |
InChI=1S/C13H17NO/c1-4-5-6-7-8-9-10-13(15)14-11-12(2)3/h1,9-10,12H,7-8,11H2,2-3H3,(H,14,15) |
InChI Key |
RITIPEBSFZSULI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C=CCCC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


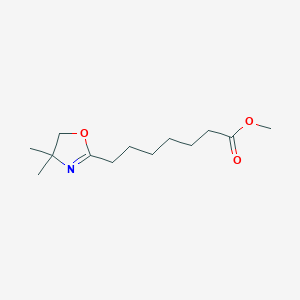

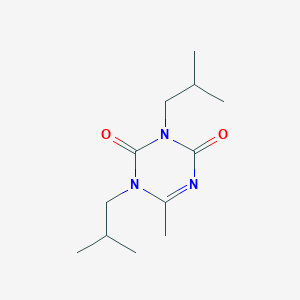

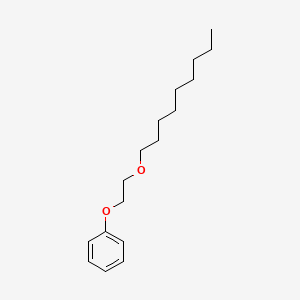
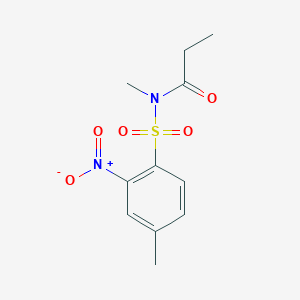
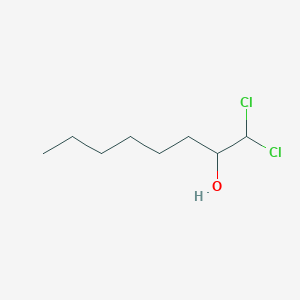


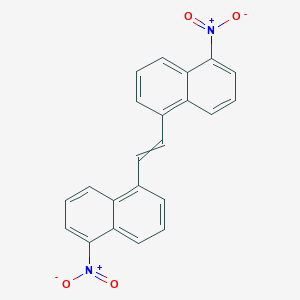
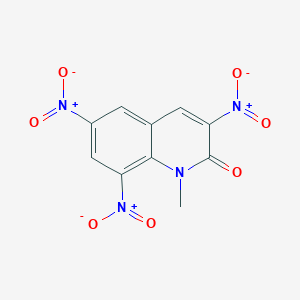
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)

